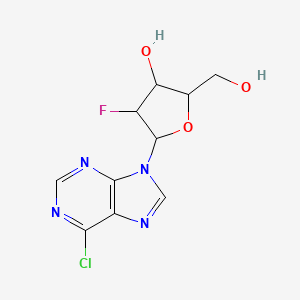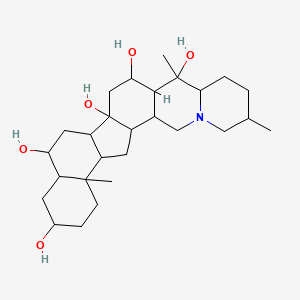
CID 72376433
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound identified by the Chemical Abstracts Service number 72376433 is a chemical entity with significant interest in various scientific fields. This compound has unique properties that make it valuable for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of the compound involves several steps, including the preparation of intermediates and the final product. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to ensure high yield and purity. For instance, one method involves the use of liquid chromatography-tandem mass spectrometry for the quantification of small molecules in body fluids .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. The process may include crystallization techniques to obtain the desired crystal forms with good physiochemical stability and particle size uniformity .
Chemical Reactions Analysis
Types of Reactions
The compound undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties for different applications.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the compound .
Scientific Research Applications
The compound has a wide range of scientific research applications:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Employed in studies involving cellular processes and molecular interactions.
Medicine: Investigated for its potential therapeutic effects and as a diagnostic tool.
Industry: Utilized in the production of materials with specific properties and in quality control processes .
Mechanism of Action
The mechanism of action of the compound involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the compound’s structure and the biological system in which it is used .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include those with comparable chemical structures and properties. Examples include other small molecules with similar functional groups and reactivity patterns .
Uniqueness
The uniqueness of the compound lies in its specific chemical structure, which imparts distinct properties and reactivity. This makes it particularly valuable for certain applications where other compounds may not be as effective.
Properties
Molecular Formula |
C44H45OP2 |
|---|---|
Molecular Weight |
651.8 g/mol |
InChI |
InChI=1S/C44H45OP2/c1-28-16-29(2)21-36(20-28)46(37-22-30(3)17-31(4)23-37)42-14-10-9-12-40(42)44(45)41-13-11-15-43(41)47(38-24-32(5)18-33(6)25-38)39-26-34(7)19-35(8)27-39/h9-27,44-45H,1-8H3/t44-/m0/s1 |
InChI Key |
WKBJHPNRVHVCNK-SJARJILFSA-N |
Isomeric SMILES |
CC1=CC(=CC(=C1)P(C2=CC=CC=C2[C@@H]([C]3C=CC=C3P(C4=CC(=CC(=C4)C)C)C5=CC(=CC(=C5)C)C)O)C6=CC(=CC(=C6)C)C)C |
Canonical SMILES |
CC1=CC(=CC(=C1)P(C2=CC=CC=C2C([C]3C=CC=C3P(C4=CC(=CC(=C4)C)C)C5=CC(=CC(=C5)C)C)O)C6=CC(=CC(=C6)C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


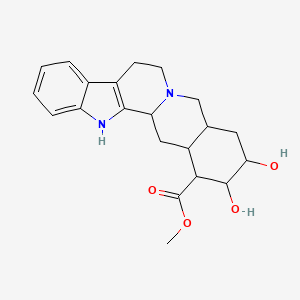
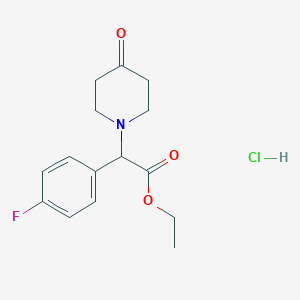
![2-Isopropylimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B12100434.png)
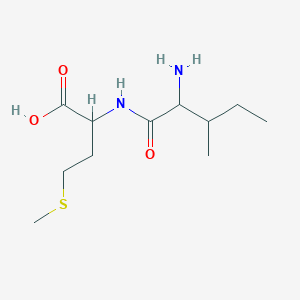
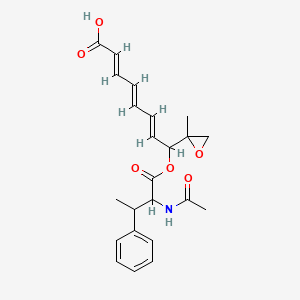
![N-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide](/img/structure/B12100447.png)
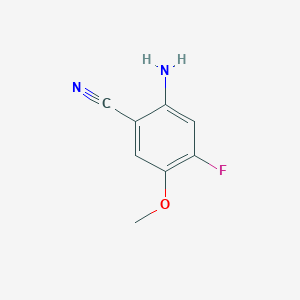
![Thieno[2,3-b][1,5]benzoxazepin-4(5H)-one, 2-bromo-8-methyl-](/img/structure/B12100459.png)
![(2S)-6-amino-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-6-amino-2-(hexadecanoylamino)hexanoyl]amino]-3-hydroxybutanoyl]amino]-3-phenylpropanoyl]amino]hexanoic acid](/img/structure/B12100465.png)
![5-(1,4-Dioxaspiro[4.5]decan-3-yl)spiro[3a,6a-dihydrofuro[2,3-d][1,3]dioxole-2,1'-cyclohexane]-6-one](/img/structure/B12100471.png)

![2-iodo-N-[(5-methylfuran-2-yl)methyl]aniline](/img/structure/B12100494.png)
